Sodium 4-bromo-3-chlorobenzene-1-sulfinate
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Overview
Description
Sodium 4-bromo-3-chlorobenzene-1-sulfinate is a useful research compound. Its molecular formula is C6H3BrClNaO2S and its molecular weight is 277.49. The purity is usually 95%.
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Scientific Research Applications
Synthetic Improvements in Dye Intermediates
Sodium 4-bromo-3-chlorobenzene-1-sulfinate has been explored for its potential in improving the synthesis of dye intermediates. Research by Liang Yingtang (2010) demonstrated process improvements in the production of 1-Amino-4-bromo-anthraquinone-2-Sodium, a crucial dye intermediate. This study highlighted enhancements in product yield, bromine utilization, and a reduction in wastewater production, which collectively contribute to lower production costs and increased economic efficiency for enterprises engaged in dye manufacturing (Liang, 2010).
Advancements in Organic Synthesis
Significant advancements have been made in the use of sodium sulfinates, including this compound, for the synthesis of various sulfur compounds. Guobao Huang et al. (2019) summarized recent progress in this area, emphasizing the utility of sodium sulfinates in organic synthesis, particularly for constructing S-X bonds (S-S, S-N, S-P) and other reaction types. This review underscores sodium sulfinates' role as versatile reagents due to their stable properties, straightforward synthesis, and cost-effectiveness (Huang et al., 2019).
Innovative Methods in Sulfonamide Synthesis
A notable method for the synthesis of sulfonamides from sodium sulfinates and amines via sulfonyl bromides under neutral conditions has been developed, as described by Sixue Wu et al. (2016). This process offers an efficient route to corresponding sulfonamides at room temperature, marking a significant contribution to the field of medicinal chemistry and drug development (Wu et al., 2016).
Applications in Dentistry
The research by Xianghong Li et al. (2012) explored the use of sodium toluene sulfinic acid, a related sulfinic acid compound, in dentistry. The study investigated its effect on increasing bond strength to NaOCl-treated dentin, demonstrating the potential of sodium sulfinates in enhancing dental adhesive systems (Li et al., 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . It has several hazard statements including H302, H315, H319, and H335 . There are also several precautionary statements associated with this compound such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
is a chemical compound with the molecular formula C6H3BrClNaO2S . It has a molecular weight of 277.5 . It has a CAS Number of 1864480-58-9 .
The compound contains a benzene ring which is substituted with a bromo group , a chloro group , and a sulfinic acid group
The pharmacokinetics These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action and the biochemical pathways These would depend on the specific biological targets of the compound and how it interacts with these targets .
The action environment This would depend on various factors such as the pH of the environment, the presence of other compounds, temperature, and more .
Properties
IUPAC Name |
sodium;4-bromo-3-chlorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSYDJASOLUPF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864480-58-9 |
Source
|
Record name | sodium 4-bromo-3-chlorobenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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